molecular formula C12H18BNO3 B1388195 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 408502-23-8

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1388195
CAS No.: 408502-23-8
M. Wt: 235.09 g/mol
InChI Key: RLHAGSICYJAHMN-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with significant applications in organic synthesis and materials science. This compound features a pyridine ring substituted with a methoxy group and a boronic ester group, making it a versatile reagent in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized by reacting 2-methoxypyridine with boronic acid pinacol ester in the presence of a suitable catalyst, such as palladium or copper, under inert atmosphere conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various electrophiles.

  • Oxidation and Reduction Reactions: The boronic ester group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).

  • Nucleophilic Substitution: Strong nucleophiles (e.g., amines, alcohols) and mild acidic conditions.

  • Oxidation/Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) depending on the desired transformation.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

  • Substituted Pyridines: Formed through nucleophilic substitution reactions.

  • Oxidized/Reduced Derivatives: Depending on the oxidation or reduction conditions applied.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable boronic esters makes it a valuable reagent in cross-coupling reactions.

Biology: It is employed in the development of bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules for biological studies.

Medicine: The compound is used in the synthesis of drug candidates, particularly in the development of kinase inhibitors and other therapeutic agents.

Industry: In materials science, it is utilized in the creation of novel polymers and copolymers with unique optical and electrochemical properties.

Mechanism of Action

Target of Action

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic boron compound . It is commonly used as an organic boron reagent in organic synthesis . The primary targets of this compound are the reactants in the synthesis reactions where it is used.

Mode of Action

This compound acts as a synthesis reagent, participating in various reactions such as C-C bond formation, oxidation, and reduction . It interacts with its targets by donating or accepting electrons, leading to the formation of new chemical bonds.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions in which it is used. It plays a key role in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Pharmacokinetics

Its physical properties such as density (09642 g/mL at 25 °C ) and boiling point (120°C ) can impact its behavior in a reaction mixture.

Result of Action

The result of the action of this compound is the formation of new chemical compounds. For example, it is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is moisture sensitive and should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . Ignition sources should be kept away due to its flammability .

Safety and Hazards

The compound is classified as a flammable liquid and an eye irritant. It has a flash point of 42.2°C and should be stored under inert gas at 2-8°C. It should be kept away from heat, sparks, open flames, and hot surfaces .

Comparison with Similar Compounds

  • Boronic Acids: Similar reactivity but without the ester group.

  • Pyridine Derivatives: Other pyridine-based compounds with different substituents.

  • Boronic Esters: Other boronic esters with different substituents on the boronic acid or the ester group.

Uniqueness: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of the pyridine ring and the boronic ester group, which provides both stability and reactivity. This combination allows for versatile applications in organic synthesis and materials science, making it a valuable reagent in various fields.

Properties

IUPAC Name

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14-10(8-9)15-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHAGSICYJAHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660553
Record name 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408502-23-8
Record name 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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